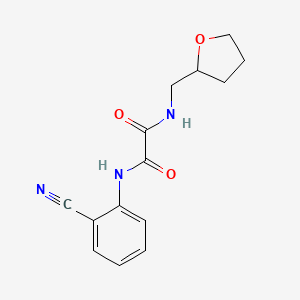

N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, tetrahydrofuran, and oxalamide groups. The exact synthetic route would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydrofuran ring could add some three-dimensionality to the molecule, and the presence of the amide group could lead to the formation of hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the cyano group could undergo reactions to form other nitriles or carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

A study by Mamedov et al. (2016) discusses a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applicable to the synthesis of compounds like N1-(2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Biological Stimuli Control

In 2009, a study explored using a molecule structurally related to this compound as a pig pheromonal odorant for estrus control. This demonstrates potential applications in agricultural or biological research contexts (박창식 et al., 2009).

Chemical Compound Characterization

Jiménez‐Pérez et al. (2006) conducted a study on optically active binuclear diorganotin compounds, derived from an optically active oxalamide similar to this compound. This research is significant for understanding the properties and applications of such compounds in various fields, including materials science (Jiménez‐Pérez et al., 2006).

Catalysis Research

A 2017 study by De et al. focuses on the use of a copper-catalyzed coupling reaction where a molecule similar to this compound was used as a catalyst. This illustrates the compound's potential application in catalysis and organic synthesis (De et al., 2017).

Crystallization and Stereoisomer Separation

Research by Olbrycht et al. (2016) on Nafronyl oxalate, which contains a structure similar to the compound , highlights the process of separating stereoisomeric mixtures via crystallization. This study provides insights into applications in pharmaceuticals and stereochemistry (Olbrycht et al., 2016).

Molecular Synthesis

Research by Velikorodov et al. (2014) on the synthesis of compounds with a tetrazole fragment, including derivatives of N1-(2-cyanophenyl)carbamates, suggests potential in pharmaceutical and chemical synthesis applications (Velikorodov et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c15-8-10-4-1-2-6-12(10)17-14(19)13(18)16-9-11-5-3-7-20-11/h1-2,4,6,11H,3,5,7,9H2,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGJMBBNGJOUDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)

![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404092.png)

![4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2404093.png)

![N-(1-cyanocyclohexyl)-2-{4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl}acetamide](/img/structure/B2404094.png)

![3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2404098.png)